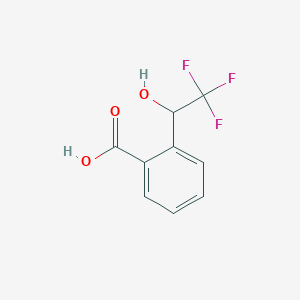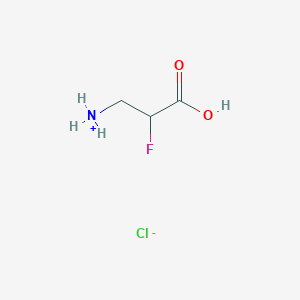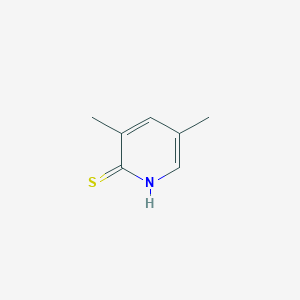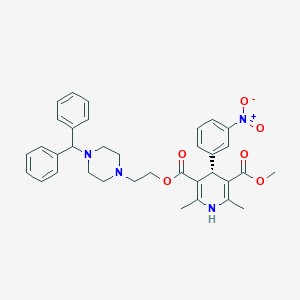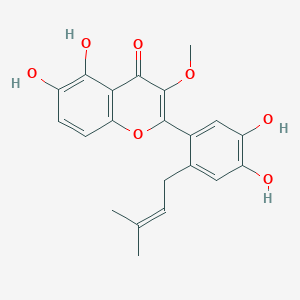
2-tert-ブチル-4-ヒドロキシアニソール-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4-hydroxyanisole-d3 (2-t-Bu-HAA-d3) is a derivative of 2-tert-butyl-4-hydroxyanisole (2-t-Bu-HAA), a naturally occurring phenolic antioxidant. It is widely used as an antioxidant in the food and pharmaceutical industries. 2-t-Bu-HAA-d3 is a deuterated analog of 2-t-Bu-HAA, and it has been used in scientific research to study the mechanism of action of the antioxidant. In
科学的研究の応用
医薬品基準物質
2-BHA-d3 は、医薬品基準物質として機能します . アメリカ合衆国薬局方 (USP) の抄録で指定された品質試験と分析に使用されます。このアプリケーションは、リリース試験中の医薬品製品の強度、品質、純度、および同一性を保証するために不可欠です。
食品業界における抗酸化剤
抗酸化剤として、2-BHA-d3 は、食品の酸化劣化を防ぐために使用され、鮮度を維持し、保存期間を延長するのに役立ちます . その抗酸化活性は、特に脂肪を含む食品の品質を維持するために重要です。
化粧品の保存
化粧品業界では、2-BHA-d3 は、製品を酸化から保護するために使用されます . これは、特に酸化を受けやすい油脂を含む化粧品の効力と安全性を維持するのに役立ちます。
動物飼料添加物
2-BHA-d3 は、飼料成分の酸化を防ぐために、動物飼料に添加されます . このアプリケーションは、飼料の栄養品質と嗜好性を保証し、家畜の全体的な健康と生産性に貢献します。
ゴムおよび石油製品の安定化
この化合物は、ゴムおよび石油製品の安定化に使用されます . 酸化的劣化を防ぐことで、2-BHA-d3 は、これらの材料の完全性と性能を維持するのに役立ちます。
研究における酵素誘導
2-BHA-d3 は、科学研究において、II 相酵素誘導物質として機能します . グルタチオンとグルタチオン-S-トランスフェラーゼのレベルを上昇させます。これは、生物学的システムにおける解毒プロセスと酸化ストレス応答を研究するために重要です。
分析化学
分析化学では、2-BHA-d3 は、定性分析と定量分析の校正における認定基準物質として使用されます . これには、医薬品方法開発、食品および飲料の品質管理試験、およびその他の校正要件におけるアプリケーションが含まれます。
食品包装
2-BHA-d3 は、酸化を防ぐために食品包装材料に組み込まれます . このアプリケーションは、保管および輸送中の包装食品の品質を維持するために重要です。
作用機序
Target of Action
2-tert-Butyl-4-hydroxyanisole-d3, also known as deuterium labeled 3-tert-Butyl-4-methoxyphenol , is a synthetic compound with antioxidant properties . It primarily targets free radicals in the body, acting as a scavenger to stabilize them .
Mode of Action
The compound’s mode of action involves the stabilization of free radicals. The conjugated aromatic ring of 2-tert-Butyl-4-hydroxyanisole-d3 is able to interact with free radicals, sequestering them and preventing further free radical reactions . This action is crucial in preventing oxidative stress, which can lead to cell damage and various diseases.
Biochemical Pathways
The primary biochemical pathway affected by 2-tert-Butyl-4-hydroxyanisole-d3 is the oxidative stress pathway. By acting as a free radical scavenger, it helps maintain the balance of reactive oxygen species (ROS) in the body . Additionally, it has been found to induce phase II enzymes, increasing levels of glutathione and glutathione-S-transferase , which play a key role in the body’s detoxification process.
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . Deuteration can alter the metabolic stability, half-life, and bioavailability of the drug .
Result of Action
The primary result of the action of 2-tert-Butyl-4-hydroxyanisole-d3 is the reduction of oxidative stress in the body. By scavenging free radicals, it prevents cellular damage that can lead to various diseases . Additionally, it has been found to promote adipogenesis in vitro and induce white adipose tissue development in vivo , suggesting a potential obesogenic activity.
Action Environment
The action, efficacy, and stability of 2-tert-Butyl-4-hydroxyanisole-d3 can be influenced by various environmental factors. For instance, it is commonly used as a food additive, and its effects can be influenced by the presence of other compounds in the food . Furthermore, it is insoluble in water but freely soluble in ethanol, methanol, propylene glycol, and soluble in fats and oils , which can affect its distribution and action in the body.
Safety and Hazards
The safety data sheet suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
生化学分析
Biochemical Properties
2-tert-Butyl-4-hydroxyanisole-d3 is known to interact with various enzymes and proteins. It acts as a phase II enzyme inducer, increasing levels of glutathione and glutathione-S-transferase . The conjugated aromatic ring of 2-tert-Butyl-4-hydroxyanisole-d3 is able to stabilize free radicals, sequestering them .
Cellular Effects
The effects of 2-tert-Butyl-4-hydroxyanisole-d3 on cells are diverse. It has been found to inhibit the neoplastic effects of a wide variety of chemical carcinogens . In particular, it has been shown to induce intracellular oleic acid (OA) uptake and triglyceride accumulation in HepG2 cells .
Molecular Mechanism
At the molecular level, 2-tert-Butyl-4-hydroxyanisole-d3 exerts its effects through various mechanisms. It is known to stabilize free radicals, preventing further free radical reactions . It also induces the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-tert-Butyl-4-hydroxyanisole-d3 can change. For instance, it has been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters when administered in high doses as part of their diet .
Dosage Effects in Animal Models
The effects of 2-tert-Butyl-4-hydroxyanisole-d3 can vary with different dosages in animal models. High doses have been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters .
Metabolic Pathways
2-tert-Butyl-4-hydroxyanisole-d3 is involved in various metabolic pathways. It is known to induce the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .
特性
IUPAC Name |
3-tert-butyl-4-(trideuteriomethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOYOUMVYICGCA-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
